3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl

Catalog No.
S16158233
CAS No.
M.F
C14H10BrF3
M. Wt
315.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl

Product Name

3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl

IUPAC Name

1-(bromomethyl)-3-phenyl-2-(trifluoromethyl)benzene

Molecular Formula

C14H10BrF3

Molecular Weight

315.13 g/mol

InChI

InChI=1S/C14H10BrF3/c15-9-11-7-4-8-12(13(11)14(16,17)18)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

OTWOGVYEMAQGOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2C(F)(F)F)CBr

3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl is an organic compound characterized by a biphenyl structure where a bromomethyl group and a trifluoromethyl group are attached. The molecular formula of this compound is C13H9BrF3, and it has a molecular weight of approximately 315.11 g/mol. The presence of both the bromomethyl and trifluoromethyl groups imparts unique chemical properties, enhancing its reactivity and stability, making it of interest in various fields such as medicinal chemistry and material science.

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The trifluoromethyl group may undergo reduction to yield difluoromethyl or monofluoromethyl derivatives.

These reactions are significant for synthesizing more complex organic molecules and exploring biological interactions.

Research indicates that compounds similar to 3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl exhibit potential biological activities. These include antimicrobial and anticancer properties. Studies have shown that such compounds can inhibit specific biological pathways, making them candidates for further investigation in drug development.

The synthesis of 3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl typically involves the following steps:

  • Bromination: This can be achieved through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat conditions.
    • Dissolve 2-(trifluoromethyl)-1,1'-biphenyl in a solvent like carbon tetrachloride.
    • Add N-bromosuccinimide and azobisisobutyronitrile.
    • Heat or expose to light to initiate the reaction.
    • Isolate the product via filtration and purify it through recrystallization or chromatography.
  • Alternative Methods: Other methods may include coupling reactions or modifications involving trifluoromethylation using reagents like trifluoromethyl iodide.

3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl has various applications:

  • In Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential therapeutic properties.
  • In Material Science: Its unique properties make it useful in developing specialty chemicals and materials.
  • In Agrochemicals: The compound may also find applications in the agricultural sector for developing new pesticides or herbicides.

Studies on interaction mechanisms indicate that 3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl interacts with biological targets through mechanisms such as oxidative addition and transmetalation during coupling reactions. These interactions are crucial for forming new carbon-carbon bonds essential in constructing complex organic frameworks.

Several compounds share structural similarities with 3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-4'-(trifluoromethyl)-1,1'-biphenylSimilar biphenyl structure with trifluoromethyl groupDifferent substitution pattern on biphenyl rings
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamideContains an acetamide functional groupIncorporates an amide linkage affecting reactivity
3-(Chloromethyl)-2-(trifluoromethyl)-1,1'-biphenylChlorine instead of bromineDifferent halogen affecting reactivity
3-(Bromomethyl)-3'-(difluoromethyl)-1,1'-biphenylDifluoromethyl group instead of trifluoromethylChanges lipophilicity and metabolic stability

The unique combination of bromine and trifluoromethyl groups in 3-(Bromomethyl)-2-(trifluoromethyl)-1,1'-biphenyl enhances its reactivity and stability compared to these analogs, making it distinct in terms of potential applications and interactions with biological systems.

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

313.99180 g/mol

Monoisotopic Mass

313.99180 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

Explore Compound Types